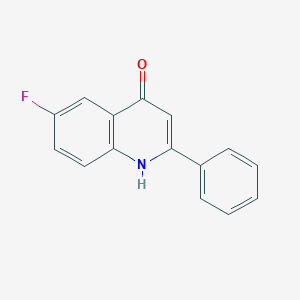

6-Fluoro-2-phenyl-4-quinolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZPWHOKZPODTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429516 | |

| Record name | KUC100229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-44-9 | |

| Record name | KUC100229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103914-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-phenyl-4-quinolinol

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and the specific substitutions of a fluorine atom at the C-6 position and a phenyl group at the C-2 position can profoundly influence biological activity.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the synthetic choices involved. Our primary focus will be on the Conrad-Limpach synthesis, the most direct and industrially relevant method for accessing 4-hydroxyquinoline derivatives.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in natural products and its versatile pharmacological profile, which includes antimalarial, anticancer, and antibacterial properties.[4][5] The introduction of a fluorine atom, particularly at the C-6 position, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.[4][6] The presence of a phenyl group at the C-2 position further extends the molecule's structural diversity and potential for interaction with biological targets.[3] Consequently, this compound serves as a valuable intermediate and a target molecule in the discovery of novel therapeutics.

This guide deconstructs the most efficient synthesis of this target, emphasizing the chemical logic that underpins the selection of precursors, reaction conditions, and purification strategies.

Primary Synthesis Pathway: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis, first reported in 1887, remains the most authoritative and widely employed method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[7][8][9] The reaction proceeds in two distinct, temperature-dependent stages:

-

Low-Temperature Condensation: An aniline reacts with a β-ketoester to form a β-aminoacrylate (an enamine intermediate). This is the kinetically favored reaction.[10][11]

-

High-Temperature Cyclization: The enamine intermediate undergoes an intramolecular cyclization via electrophilic aromatic substitution, followed by the elimination of an alcohol, to yield the 4-hydroxyquinoline.[7][8]

For the synthesis of this compound, the specific precursors are 4-fluoroaniline and ethyl benzoylacetate.

Mechanistic Deep Dive

The reaction begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the highly electrophilic ketone carbonyl of ethyl benzoylacetate.[7] The ester carbonyl is significantly less reactive and does not participate at this stage. This initial condensation, often catalyzed by a trace amount of acid, forms a tetrahedral intermediate which subsequently eliminates water to yield the key enamine intermediate, ethyl 3-((4-fluorophenyl)amino)-3-phenylacrylate.

The second stage is the rate-determining step and requires substantial thermal energy (~250 °C).[8][12] The high temperature facilitates an electrocyclic ring closure where the enamine attacks the ortho position of the aniline ring, temporarily disrupting its aromaticity.[7] This is followed by proton transfers and the elimination of ethanol, which re-establishes aromaticity and forms the stable quinolin-4-one product. The use of a high-boiling, inert solvent is critical to achieving and maintaining the required temperature for efficient cyclization.[12][13]

The overall pathway is visualized below.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

Safety Precaution: This synthesis involves very high temperatures and should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including heat-resistant gloves, must be worn.

Part A: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and ethyl benzoylacetate (e.g., 0.1 mol each).

-

Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the mixture.

-

Heat the mixture with stirring in an oil bath at 120-140°C for 2-4 hours. The progress of the reaction, consuming the starting materials to form the higher Rf enamine, can be monitored by Thin-Layer Chromatography (TLC). [14] Part B: Thermal Cyclization and Isolation

-

In a separate, larger three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a volume of an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) to approximately 250°C. [13][14]2. Carefully and slowly add the hot reaction mixture from Part A to the vigorously stirred, pre-heated solvent.

-

Maintain the temperature at ~250°C and continue stirring for an additional 15-30 minutes. During this period, ethanol formed during the condensation is driven off. [13]4. Remove the heat source and allow the reaction mixture to cool to room temperature. The product will typically begin to precipitate as a solid.

-

Once cooled, dilute the mixture with a non-polar solvent like xylene or petroleum ether to ensure complete precipitation of the product.

-

Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with petroleum ether to remove the high-boiling solvent. [13] Part C: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like hot ethanol.

-

Acid-Base Purification (Alternative): For a more rigorous purification, the crude solid can be dissolved in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The phenolic hydroxyl group of the quinolinol is acidic and will form a water-soluble sodium salt. Any insoluble organic impurities can be removed by filtration. The clear filtrate is then acidified with an acid like acetic or hydrochloric acid to a pH of ~6, causing the purified this compound to precipitate. The pure solid is then collected by filtration, washed with water, and dried under vacuum. [14]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the aromatic protons and carbons of the quinoline and phenyl rings. ¹⁹F NMR will show a signal confirming the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (hydroxyl group), C=O stretching (keto tautomer), and C=C/C=N bonds within the aromatic system. [15]* Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₅H₁₀FNO, MW: 239.25 g/mol ).

Conclusion

The Conrad-Limpach synthesis provides a robust, reliable, and regioselective pathway to this compound. By understanding the underlying mechanism and the critical role of temperature in controlling the reaction stages, researchers can effectively produce this valuable heterocyclic compound. The two-step heating process, beginning with a moderate-temperature condensation to form the key enamine intermediate, followed by a high-temperature thermal cyclization, is fundamental to achieving high yields of the desired 4-hydroxyquinoline isomer. The detailed protocol and workflow provided herein serve as a practical guide for laboratory synthesis, enabling further research into the applications of this and related quinoline derivatives in drug discovery and materials science.

References

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 4-hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Scirp.org. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Comprehensive Organic Name Reactions and Reagents. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

PubMed. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Retrieved from [Link]

- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

-

ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL β-ANILINOCROTONATE. Retrieved from [Link]

-

NIH. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]

-

NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Spiranes by Thiol-Mediated Acyl Radical Cyclization. Retrieved from [Link]

-

ResearchGate. (2025). Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[7][8][16]riazino[5,6-b]quinoline Derivatives. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

Introduction: Situating 6-Fluoro-2-phenyl-4-quinolinol in Modern Drug Discovery

An In-Depth Technical Guide to 6-Fluoro-2-phenyl-4-quinolinol: Core Properties and Scientific Context

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide focuses on this compound, a derivative that combines three key structural motifs: the quinolin-4-ol core, a phenyl group at the 2-position, and a fluorine atom at the 6-position.

The 4-hydroxyquinoline moiety is critical, not only for its chemical reactivity but also for its ability to engage in hydrogen bonding with biological targets. The 2-phenyl group significantly increases the molecule's lipophilicity and introduces potential for π-π stacking interactions, often enhancing binding affinity. Perhaps most importantly, the 6-fluoro substituent is a classic medicinal chemistry strategy used to improve metabolic stability, modulate basicity (pKa), and enhance membrane permeability—collectively augmenting the drug-like properties of the molecule.[2]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of the core physicochemical properties of this compound, detailing experimental protocols for its characterization, and discussing its broader scientific context.

Molecular Identity and Structural Characteristics

A precise understanding of the molecule's structure is the foundation for interpreting all other physicochemical data.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 103914-44-9 | [3][4] |

| Molecular Formula | C₁₅H₁₀FNO | [3] |

| Molecular Weight | 239.25 g/mol | [3] |

Structural Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (6-Fluoro-2-phenyl-4-quinolinol ) and the keto form (6-Fluoro-2-phenyl-4-quinolinone ). This equilibrium is highly sensitive to the solvent environment. In polar solvents, the more polar keto (lactam) form is predominantly favored, which has profound implications for its spectroscopic signature and biological interactions.[5]

Caption: Keto-Enol tautomerism of the title compound.

Core Physicochemical Properties

These properties govern the molecule's behavior in both experimental and biological systems.

Physical State and Appearance

The related compound, 6-Fluoro-4-hydroxy-2-methylquinoline, is described as a white amorphous powder, suggesting a similar appearance for the 2-phenyl derivative.[6]

Solubility Profile

The solubility of quinoline derivatives is heavily influenced by pH.[7] As a weak base with a pKa around 4.9 for the parent quinoline, solubility increases in acidic conditions due to the protonation of the quinoline nitrogen.[8] However, the presence of the large, nonpolar phenyl group and the overall aromatic system suggests that this compound has limited aqueous solubility, particularly at neutral pH. It is expected to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). A higher LogP value indicates greater lipid solubility, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. For the related compound 6-Chloro-2-phenylquinolin-4-ol, the computed XLogP3 is 3.8, indicating significant lipophilicity.[9] A similar value would be expected for the 6-fluoro analog.

Acidity and Basicity (pKa)

Two ionizable centers are present in the molecule:

-

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic. The parent quinoline has a pKa of approximately 4.9.[8] The electron-withdrawing effect of the 6-fluoro substituent would be expected to slightly decrease this basicity (lower the pKa).

-

The 4-Hydroxyl Group: The hydroxyl group is weakly acidic. In related hydroxyquinolines, this pKa is typically in the range of 8-10.

Understanding these pKa values is crucial, as the ionization state of the molecule at physiological pH (≈7.4) will dictate its solubility, receptor binding, and cell penetration capabilities.

Spectroscopic & Analytical Characterization Workflow

Confirmation of molecular structure and purity relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.[10]

-

¹H NMR: Protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns (coupling) between adjacent protons and with the ¹⁹F nucleus will be key to assigning specific positions. The proton of the hydroxyl group (enol form) or the N-H (keto form) will likely be a broad singlet at a higher chemical shift.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon bearing the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF), which is a definitive diagnostic signal.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing further structural confirmation.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[12]

-

O-H Stretch (Enol): A broad band around 3200-3600 cm⁻¹.

-

N-H and C=O Stretches (Keto): The N-H stretch appears around 3300-3500 cm⁻¹, while the carbonyl (C=O) stretch will be a strong, sharp peak around 1650-1690 cm⁻¹. The dominance of the C=O peak in a solid-state or solution spectrum is strong evidence for the keto tautomer.

-

C=C/C=N Aromatic Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-F Stretch: A strong absorption typically found in the 1000-1350 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated system of the quinoline and phenyl rings gives rise to strong UV absorption, typically due to π-π* electronic transitions.[13] One would expect multiple absorption maxima (λmax) in the 250-400 nm range. The exact positions of these peaks can be sensitive to solvent polarity (solvatochromism), providing insights into the electronic nature of the molecule.[14]

Synthetic Strategy

The synthesis of 4-hydroxyquinoline derivatives is well-established in organic chemistry. A common and effective method is the Conrad-Limpach reaction or a related thermal cyclization approach.[15]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanistic Pathways of 6-Fluoro-2-phenyl-4-quinolinol

Abstract

The quinolinol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action for the specific compound, 6-Fluoro-2-phenyl-4-quinolinol. Drawing upon evidence from structurally related compounds and established biochemical principles, we delineate three primary putative mechanisms: anticancer, neuroprotective, and antimicrobial. For each proposed pathway, we provide a detailed scientific rationale, supported by in-text citations to peer-reviewed literature. Furthermore, this guide offers detailed, step-by-step experimental protocols for key assays to enable researchers to investigate and validate these potential mechanisms of action. Visualized signaling pathways and experimental workflows are presented to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Quinolinol Core

Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous natural and synthetic molecules with significant biological activity. The introduction of a hydroxyl group at the 4-position and a phenyl group at the 2-position of the quinoline ring system, as seen in 2-phenyl-4-quinolinols, has given rise to a class of compounds with diverse pharmacological properties. These properties include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The addition of a fluorine atom at the 6-position, as in this compound, can further modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets, often enhancing its therapeutic potential.

This guide will synthesize the current understanding of related quinolinol derivatives to propose and detail the most probable mechanisms of action for this compound. The subsequent sections will delve into the molecular intricacies of its potential as an anticancer, neuroprotective, and antimicrobial agent, providing the theoretical framework and practical methodologies for its comprehensive evaluation.

Putative Anticancer Mechanism of Action

The anticancer potential of 2-phenyl-4-quinolone derivatives has been a significant area of research. Two prominent mechanisms have emerged for structurally similar compounds: the disruption of microtubule dynamics and the inhibition of critical cell signaling pathways.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during cell division. Disruption of this dynamic process is a clinically validated strategy in cancer chemotherapy. Several 2-phenyl-4-quinolone derivatives have been identified as antimitotic agents that function by inhibiting tubulin polymerization. It is hypothesized that this compound may also exert its anticancer effects through this mechanism.

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control

-

Known tubulin polymerization enhancer (e.g., Paclitaxel) as a control

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader capable of fluorescence measurement (Excitation/Emission appropriate for the chosen reporter)

Procedure:

-

Preparation of Reagents:

-

Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Keep the mix on ice.

-

Prepare 10x stock solutions of this compound at various concentrations in General Tubulin Buffer.

-

Prepare 10x stocks of positive and vehicle controls.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a 96-well plate.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity.

-

Determine the IC₅₀ value by plotting the inhibition of polymerization rate or maximum fluorescence against the logarithm of the compound concentration.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer drug development. Some quinolinone derivatives have been shown to inhibit PI3Kα, a key isoform in this pathway.[1] It is plausible that this compound could also function as a PI3K/AKT pathway inhibitor.

This assay measures the activity of PI3Kα by quantifying the amount of ADP produced from the phosphorylation of its lipid substrate.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Known PI3Kα inhibitor (e.g., Wortmannin) as a positive control

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

96-well, white, opaque microplate

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

-

Prepare the PI3Kα enzyme and lipid substrate in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound or control.

-

Add the PI3Kα enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the lipid substrate and ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Putative Neuroprotective Mechanism of Action

The quinoline scaffold is also present in compounds with neuroprotective properties. For this compound, a plausible mechanism of neuroprotection is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft. This is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Known AChE inhibitor (e.g., Donepezil) as a positive control

-

96-well, clear microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound and the positive control.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, the test compound or control, and the DTNB solution.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes, or as an endpoint reading after a fixed incubation time.

-

Data Analysis:

-

The rate of increase in absorbance at 412 nm is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Putative Antimicrobial Mechanism of Action

The quinolone core is famously associated with a class of broad-spectrum antibiotics. The introduction of a fluorine atom at the 6-position is a hallmark of the fluoroquinolone antibiotics. Therefore, it is highly probable that this compound possesses antimicrobial activity through the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[2]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family. They play crucial roles in DNA replication, transcription, and repair by managing the topological state of the DNA. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-strand DNA breaks, which are ultimately lethal to the bacteria.[2]

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP)

-

Known DNA gyrase inhibitor (e.g., Ciprofloxacin) as a positive control

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and serial dilutions of this compound or the positive control.

-

Add the DNA gyrase enzyme to each reaction mixture.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Add DNA loading dye to each sample.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

-

Determine the IC₅₀ value as the concentration of the compound that inhibits 50% of the supercoiling activity.

-

Summary and Future Directions

This compound is a compound with significant therapeutic potential, likely acting through multiple mechanisms of action. This guide has outlined three plausible pathways: anticancer activity via inhibition of tubulin polymerization and the PI3K/AKT pathway, neuroprotective effects through acetylcholinesterase inhibition, and antimicrobial action by targeting bacterial DNA gyrase and topoisomerase IV. The provided experimental protocols offer a robust framework for researchers to systematically investigate and validate these hypotheses.

Future research should focus on conducting these and other relevant assays to definitively elucidate the primary mechanism(s) of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be crucial for optimizing its potency and selectivity for specific targets. Furthermore, in vivo studies in relevant animal models will be necessary to translate these in vitro findings into potential therapeutic applications. The multifaceted nature of this quinolinol derivative makes it a compelling candidate for further drug discovery and development efforts.

References

- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Vertex AI Search.

- Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. (n.d.).

- Gach-Janczak, K., et al. (n.d.).

- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC.

- An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. (n.d.). MDPI.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.

- Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (n.d.). Semantic Scholar.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.

- Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (n.d.).

- Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.).

- An Integrated Theoretical/Experimental Study of Quinolinic-Isoquinolinic Derivatives Acting as Reversible Electrochromes. (2017). PubMed.

- 6-Fluoro-2-(2-hydroxy-phenyl)-3-phenethyl-3H-quinazolin-4-one. (n.d.). PubChem.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (n.d.). PMC - NIH.

- Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. (n.d.).

- N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). PubMed.

- N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investig

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. (n.d.). PubMed.

- Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. (n.d.). NIH.

- An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (n.d.). PMC.

- Potential bioactivation pathways for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1985). PubMed.

- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). Benchchem.

- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.

- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (n.d.). Benchchem.

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.

- Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.

- Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. (n.d.). SciSpace.

- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore.

- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). PMC - NIH.

- PI3K(p110δ/p85α) Kinase Assay. (n.d.).

- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.).

- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.

- PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience.

- PI3-Kinase Activity AlphaScreen Assay. (n.d.). Echelon Biosciences.

- Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit. (n.d.).

- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.

- Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (n.d.). PMC - NIH.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de

- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). NIH.

- Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). PubMed.

- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (n.d.).

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed.

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PMC - NIH.

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv

- (+)-Borneol Protects Dopaminergic Neuronal Loss in Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson's Disease Mice: A Study of Dopamine Level using In Vivo Brain Microdialysis. (2024). PubMed.

- Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease. (n.d.). PubMed.

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (n.d.). PubMed Central.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed.

Sources

The Emergence of a Privileged Scaffold: A Technical History of 6-Fluoro-2-phenyl-4-quinolinol

For distribution to researchers, scientists, and drug development professionals.

This in-depth technical guide delves into the discovery and history of 6-Fluoro-2-phenyl-4-quinolinol, a heterocyclic compound that sits at the intersection of classical organic synthesis and modern medicinal chemistry. While the specific, inaugural synthesis of this exact molecule is not prominently documented as a singular breakthrough, its existence is a logical and significant step in the evolution of quinoline chemistry. This guide will therefore explore its historical context, the foundational synthetic strategies that almost certainly led to its first creation, modern and optimized synthetic routes, and the burgeoning interest in its biological activities that underscore its importance as a "privileged scaffold" in drug discovery.

Part 1: The Historical Genesis - The Conrad-Limpach Reaction

The story of this compound begins not with its own discovery, but with the pioneering work of Max Conrad and Leonhard Limpach in 1887. Their development of the Conrad-Limpach synthesis provided the first reliable and general method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). This reaction involves the condensation of an aniline with a β-ketoester.

Given the structure of this compound, its first synthesis would have logically employed this classical method. The causality behind this experimental choice is its straightforward approach to constructing the core quinoline ring system from readily available starting materials.

Foundational Synthetic Protocol (Conrad-Limpach):

The synthesis proceeds in two key stages:

-

Formation of the anilinocrotonate: 4-Fluoroaniline is reacted with ethyl benzoylacetate. This initial reaction, typically carried out at or slightly above room temperature, forms the corresponding enamine intermediate.

-

Thermal Cyclization: The resulting anilinocrotonate is then heated to high temperatures (often exceeding 250°C) in a high-boiling point solvent, such as diphenyl ether, to effect a cyclization with the elimination of ethanol, yielding the this compound product.

Diagram 1: The Conrad-Limpach Synthesis of this compound

Workflow illustrating the Camps cyclization for the synthesis of this compound.

Part 3: Biological Significance and Therapeutic Potential

The interest in this compound and its derivatives stems from the well-established biological activities of the broader quinoline class of compounds. The introduction of a fluorine atom at the C-6 position and a phenyl group at the C-2 position significantly influences the molecule's electronic properties and steric profile, often leading to enhanced biological activity.

Table 1: Overview of Investigated Biological Activities of this compound Derivatives

| Biological Activity | Therapeutic Area | Key Findings |

| Anticancer | Oncology | Derivatives have shown potent antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways. |

| Antifungal | Infectious Diseases | Certain analogs exhibit significant activity against pathogenic fungi, suggesting potential for the development of new antifungal agents. |

| P-glycoprotein (P-gp) Inhibition | Oncology (Drug Resistance) | Some derivatives have been found to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance in cancer, potentially resensitizing cancer cells to chemotherapy. |

| Antimicrobial | Infectious Diseases | The quinoline scaffold is a well-known pharmacophore in antibacterial agents. Fluorinated derivatives are of particular interest for their enhanced activity. |

Derivatives of this compound have demonstrated promising results in preclinical studies across these therapeutic areas. The versatility of the quinoline scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Part 4: Future Directions and Conclusion

The journey of this compound from a likely product of a classical 19th-century reaction to a valuable scaffold in modern drug discovery highlights the enduring relevance of fundamental organic chemistry. While its initial synthesis was a testament to the power of early synthetic methods, its continued exploration is driven by the urgent need for new therapeutic agents.

Future research will undoubtedly focus on:

-

The development of even more efficient and sustainable synthetic methodologies.

-

The expansion of the chemical space around the this compound core to generate novel derivatives with improved potency and selectivity.

-

In-depth mechanistic studies to fully elucidate the mode of action of biologically active derivatives.

References

- A comparative guide to 6-Chloro-2-phenylquinolin-4-ol and its deriv

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3429.

- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2014). Molecules, 19(12), 20498-20516.

- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. (2014). International Letters of Chemistry, Physics and Astronomy, 8, 30-37.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8694-8716.

- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(2), 1149.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). Molecules, 26(1), 73.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 928390.

- US Patent US20090054643A1, Novel method of synthesis of fluoroquinolones.

- US Patent US10407393B2, High-purity quinoline deriv

- WO Patent WO2001068615A1, Quinazoline synthesis.

- CN Patent CN107602463B, Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

- [(18)F]6-fluoro-3,4-dihydroxy-L-phenylalanine--recent modern syntheses for an elusive radiotracer. (2015). Journal of Labelled Compounds and Radiopharmaceuticals, 58(5), 183-187.

comprehensive literature review of 6-Fluoro-2-phenyl-4-quinolinol

An In-Depth Technical Guide to 6-Fluoro-2-phenyl-4-quinolinol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of this compound, a heterocyclic compound belonging to the quinolinol class. While direct research on this specific molecule is limited, this document synthesizes a wealth of information from structurally related analogs to present a holistic view of its potential. We delve into its physicochemical properties, plausible synthetic routes, and extensively explore its anticipated biological activities, drawing parallels from the well-documented anticancer, antimicrobial, and antiviral properties of the fluoroquinolone scaffold.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only a review of the current landscape but also detailed experimental protocols and workflow diagrams to facilitate future investigation into this promising compound.

Introduction: The Quinolinol Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The 4-quinolinol (or quinolin-4-one) tautomer, in particular, is the core of numerous therapeutic agents.

The introduction of a fluorine atom at the C-6 position is a common and highly effective strategy in drug design.[6] The unique properties of fluorine—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[6][7] The combination of the proven 2-phenyl-4-quinolinol core with a C-6 fluoro substituent makes this compound a compound of significant interest for therapeutic development.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.[8]

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 103914-44-9 | [9][10] |

| Molecular Formula | C₁₅H₁₀FNO | [9] |

| Molecular Weight | 239.25 g/mol | Calculated |

| Appearance | Expected to be a white to yellow solid | Based on similar 2-phenylquinolin-4-ones.[8] |

| Melting Point | >250 °C (Predicted) | High melting points are characteristic of the planar, hydrogen-bonded quinolinol scaffold. |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Typical for this class of compounds. |

| ¹H NMR (DMSO-d₆) | δ ~11.8 (s, 1H, OH/NH), 8.1-7.4 (m, 8H, Ar-H), 6.4 (s, 1H, C3-H) | Predicted based on 2-phenylquinolin-4(1H)-one data.[8] The N-H/O-H proton is expected to be a broad singlet. Aromatic protons will show complex splitting, with the C3 proton appearing as a distinct singlet. |

| ¹³C NMR (DMSO-d₆) | δ ~177 (C4), 158 (C6-F, d, J≈250 Hz), 150-105 (Ar-C), 110 (C3) | The C4 carbonyl/enol carbon is expected downfield. The C-F coupling will be prominent for C6.[8] |

| IR (KBr, cm⁻¹) | ~3400 (O-H/N-H), ~1640 (C=O), ~1600 (C=C), ~1250 (C-F) | Expected characteristic peaks for the quinolinone structure.[11] |

| HRMS (ESI) | m/z 240.0819 [M+H]⁺ | Calculated for C₁₅H₁₁FNO⁺.[8] |

Synthesis of this compound

The synthesis of 2,4-disubstituted quinolinols is well-established. The Camps cyclization is a particularly effective method, involving the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. A plausible and efficient route to synthesize this compound is outlined below.

Proposed Synthetic Pathway

The synthesis begins with the acylation of 4-fluoroaniline with ethyl benzoylacetate. This intermediate is then subjected to intramolecular cyclization under basic conditions to yield the target compound.

Caption: Proposed synthesis of this compound via Camps Cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)-3-phenylacrylate

-

To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Heat the mixture to 100-120°C with stirring for 4-6 hours, removing the water formed using a Dean-Stark apparatus.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The crude product can often be used directly in the next step or purified by recrystallization from ethanol.

Causality Explanation: This is a condensation reaction. The acid catalyst protonates the carbonyl oxygen of the ethyl benzoylacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 4-fluoroaniline. Heating is required to drive the dehydration and push the equilibrium towards the enamine product.

Step 2: Synthesis of this compound (Camps Cyclization)

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the solution to reflux (approx. 250°C) for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with hexane and then ethanol to remove the solvent and any impurities.

-

The product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.

Causality Explanation: This is an intramolecular cyclization. The high temperature provides the necessary activation energy for the enamine to attack the aromatic ring at the position ortho to the nitrogen, displacing a hydrogen atom. This is an electrophilic aromatic substitution-type mechanism, followed by tautomerization to form the stable 4-quinolinol ring system.

Biological Activities and Therapeutic Potential

Direct biological data on this compound is scarce. However, the extensive literature on structurally similar compounds provides a strong basis for predicting its potential activities.[12][13]

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents.[2][4] A closely related compound, NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid), has demonstrated potent antitumor activity against a spectrum of human solid tumors, including colon, breast, and lung carcinomas.[14]

Proposed Mechanism of Action: The established mechanism for NSC 368390 is the potent inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[15] This inhibition leads to the depletion of uridine and cytidine pools, which are critical precursors for RNA and DNA synthesis, ultimately causing cell death in rapidly proliferating cancer cells.[15] It is highly plausible that this compound shares this mechanism of action.

Caption: Proposed inhibition of the de novo pyrimidine pathway by this compound.

Antimicrobial Activity

Fluoroquinolones are a major class of broad-spectrum antibiotics.[7] Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16] The presence of the 6-fluoro substituent is critical for this potent antibacterial activity.[17] While this compound is not a classic fluoroquinolone antibiotic (lacking the typical C-3 carboxylic acid and C-7 piperazine ring), the core scaffold suggests that it and its derivatives may possess notable antibacterial or antifungal properties.[6][18][19] Studies on various quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[18][20][21][22]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.

Caption: A logical workflow for the biological evaluation of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute further in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow a bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well plate using the appropriate broth.

-

Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This compound stands as a molecule of considerable therapeutic potential, strategically positioned at the intersection of the privileged quinolinol scaffold and the advantageous properties of fluorine substitution. Based on robust evidence from closely related analogs, it is a promising candidate for investigation as an anticancer agent, likely acting through the inhibition of pyrimidine biosynthesis. Furthermore, its structural features warrant exploration for antimicrobial activities.

Future research should focus on the definitive synthesis and characterization of this compound, followed by the systematic biological evaluation outlined in this guide. Subsequent structure-activity relationship (SAR) studies, involving modifications at the phenyl ring and the quinolinol core, could lead to the optimization of potency and selectivity, paving the way for the development of novel therapeutic agents.

References

- Oriental Journal of Chemistry. (n.d.).

- Benchchem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.

- PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- ResearchGate. (2023).

- PubMed. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors.

- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent.

- SciSpace. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt.

- Guidechem. (n.d.). This compound 103914-44-9.

- Supporting Information. (n.d.). Analytical data for 2-phenylquinolin-4(1H)

- PubMed Central. (2022).

- PMC. (n.d.). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening.

- ResearchGate. (2010). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)

- PubMed Central. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.

- BLD Pharm. (n.d.). 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol.

- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- PMC - NIH. (2023).

- Benchchem. (n.d.).

- NIH. (2022).

- PubMed. (n.d.).

- MDPI. (n.d.). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors.

- ResearchGate. (n.d.).

- PubMed. (2003).

- PMC - NIH. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.

- Journal of Pharmaceutical Research International. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- Organic Chemistry D

- PMC - NIH. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrj.org [chemrj.org]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mediresonline.org [mediresonline.org]

An In-depth Technical Guide to 6-Fluoro-2-phenyl-4-quinolinol (CAS: 103914-44-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Fluoro-2-phenyl-4-quinolinol, a heterocyclic compound belonging to the quinolone class. The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document delves into the chemical identity, synthesis methodologies, potential biological significance, and analytical characterization of this specific derivative. By synthesizing information from established synthetic protocols and the known structure-activity relationships of related compounds, this guide serves as a foundational resource for researchers exploring the utility of this compound as a building block or lead compound in drug discovery programs.

Introduction: The Significance of the 4-Quinolone Scaffold

The quinoline ring system, and particularly the 4-quinolone core, is of paramount importance in the field of medicinal chemistry. This bicyclic aromatic scaffold is central to a wide array of compounds with diverse and potent biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a fluorine atom, typically at the C-6 position, led to the development of the highly successful fluoroquinolone class of antibiotics[3][4]. These agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV[3][5][6][7].

This compound (CAS: 103914-44-9) is a specific derivative that combines three key structural motifs:

-

The core 4-quinolone structure, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.

-

A fluorine atom at the C-6 position , a substitution known to dramatically enhance the biological potency of many quinolone-based drugs[4].

-

A phenyl group at the C-2 position , which differentiates it from classic antibacterial fluoroquinolones and suggests potential for other therapeutic applications, such as antiviral or anticancer activities[8][9].

This guide will explore the synthesis and potential utility of this compound from the perspective of a senior application scientist, focusing on the causality behind synthetic choices and its potential as a research tool.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note the keto-enol tautomerism between the 4-quinolone and 4-hydroxyquinoline forms, with the quinolone form generally predominating[10].

| Property | Value | Source |

| CAS Number | 103914-44-9 | [11][12] |

| Molecular Formula | C₁₅H₁₀FNO | [11][12] |

| Molecular Weight | 239.24 g/mol | [12] |

| Synonyms | 6-Fluoro-4-hydroxy-2-phenylquinoline, 6-Fluoro-2-phenyl-1H-quinolin-4-one | [12] |

| Density | ~1.269 g/cm³ | [11] |

| Physical State | Not available, likely a solid at room temperature. | [12] |

Synthesis Methodologies for the 2-Aryl-4-Quinolone Core

The synthesis of 2-aryl-4-quinolones is a well-established area of organic chemistry, with several classical and modern methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Foundational Synthetic Strategies

Several named reactions provide access to the 4-quinolone core:

-

Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly temperature, dictate the final product. At lower temperatures, attack at the keto group leads to a β-amino acrylate intermediate, which cyclizes to form a 4-quinolone[10][13][14]. High temperatures can favor reaction at the ester group, leading to 2-quinolones (the Knorr variation)[10].

-

Gould-Jacobs Reaction : This versatile method uses the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[15][16][17] The process involves an initial condensation, followed by a high-temperature thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone product[18]. Modern variations utilize microwave irradiation or reagents like Eaton's reagent to improve yields and shorten reaction times under milder conditions[16][19].

-

Camps Cyclization : This is a highly effective method for synthesizing 2- and 3-substituted quinolones. It involves the base-promoted intramolecular cyclization of N-(2-acylaryl)amides or related precursors[18]. This approach is particularly relevant for 2-aryl-4-quinolones as it directly incorporates the aryl substituent from the starting materials[20][21].

The following diagram illustrates the general workflow for these classical approaches.

Caption: General synthetic pathways to the 4-quinolone core.

Protocol: Two-Step Synthesis of this compound via Camps Cyclization

This protocol is based on modern adaptations of the Camps cyclization, which offers a direct and efficient route to the target molecule[20][21]. The strategy involves a copper-catalyzed amidation followed by a base-promoted cyclization.

Step 1: Synthesis of N-(2-Benzoyl-4-fluorophenyl)benzamide (Intermediate)

-

Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 2-amino-5-fluorobenzophenone (1.0 eq), benzoyl chloride (1.1 eq), and a suitable aprotic solvent such as Dioxane or Toluene.

-

Catalyst System : Add a copper(I) catalyst, such as CuI (5-10 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).

-

Base : Add a suitable base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Reaction Conditions : Heat the mixture to 80-110 °C and stir for 12-24 hours. The causality for using a copper catalyst is its proven efficacy in forming C-N bonds (amidation) between aryl halides or related precursors and amides, often under milder conditions than traditional methods[20].

-

Work-up and Isolation : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-(2-benzoyl-4-fluorophenyl)benzamide intermediate can be purified by column chromatography on silica gel.

Step 2: Base-Promoted Camps Cyclization to this compound

-

Reaction Setup : Dissolve the purified intermediate from Step 1 in a high-boiling point solvent such as dioxane.

-

Base : Add a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-4.0 eq). The use of a strong base is critical to deprotonate the α-carbon to the ketone, initiating the intramolecular nucleophilic attack on the amide carbonyl, which drives the cyclization[20].

-

Reaction Conditions : Heat the mixture to reflux (approximately 100-110 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., HCl) to a pH of ~5-6. The acidic workup neutralizes the excess base and protonates the resulting quinolinolate anion, causing the final product to precipitate.

-

Purification : Filter the resulting solid precipitate, wash with cold water, and then with a non-polar solvent like hexane or ether to remove impurities. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for CAS 103914-44-9 is not widely published, its structure allows for informed hypotheses based on the extensive research into fluoroquinolones and 2-aryl-quinolones.

The Fluoroquinolone Paradigm: Targeting Bacterial Topoisomerases

The primary mechanism of action for antibacterial fluoroquinolones is the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV[3][5][7].

-

Target Enzymes : These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria[3].

-

Mechanism : Fluoroquinolones stabilize the covalent complex formed between the topoisomerase and the cleaved DNA strands. This "poisoned" intermediate blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death[7][22][23].

The C-6 fluorine atom is a hallmark of this class, significantly increasing the drug's potency by enhancing its binding to the enzyme-DNA complex[4].